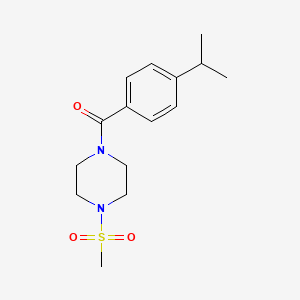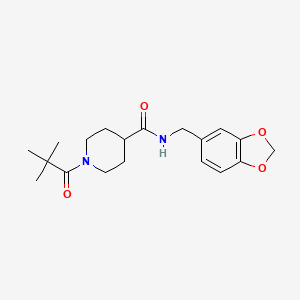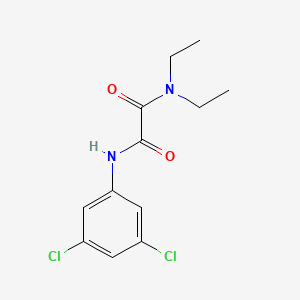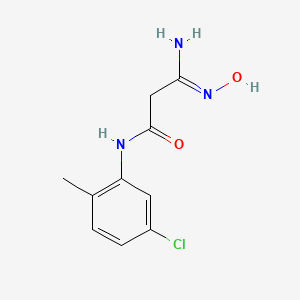![molecular formula C30H25NO2P2 B4687117 2-[bis(diphenylphosphoryl)methyl]pyridine](/img/structure/B4687117.png)
2-[bis(diphenylphosphoryl)methyl]pyridine
Vue d'ensemble
Description
2-[bis(diphenylphosphoryl)methyl]pyridine, commonly known as DPPM, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. DPPM is a highly versatile compound that has been extensively studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of DPPM in metal-catalyzed reactions involves the coordination of the phosphorus atoms to the metal center, followed by the activation of the metal center towards the desired reaction. DPPM has been shown to enhance the reactivity and selectivity of metal-catalyzed reactions, making it a valuable ligand in synthetic chemistry.
Biochemical and Physiological Effects:
DPPM has not been extensively studied for its biochemical and physiological effects. However, studies have shown that DPPM is not toxic to cells and does not cause significant changes in cell morphology or viability. Further studies are needed to determine the potential effects of DPPM on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DPPM in lab experiments include its high stability, ease of synthesis, and versatility in metal-catalyzed reactions. However, the limitations of using DPPM include its high cost and limited availability, which may limit its use in large-scale reactions.
Orientations Futures
For the study of DPPM include the development of new synthesis methods for DPPM and its derivatives, the exploration of its potential applications in other fields, including materials science and biotechnology, and the study of its effects on biological systems. Additionally, further studies are needed to optimize the use of DPPM in metal-catalyzed reactions and to develop new ligands with improved reactivity and selectivity.
Applications De Recherche Scientifique
DPPM has been widely used in scientific research as a ligand in metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions, rhodium-catalyzed asymmetric hydrogenation reactions, and copper-catalyzed azide-alkyne cycloaddition reactions. DPPM has also been used in the synthesis of various organic compounds, including natural products, pharmaceuticals, and agrochemicals.
Propriétés
IUPAC Name |
2-[bis(diphenylphosphoryl)methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO2P2/c32-34(25-15-5-1-6-16-25,26-17-7-2-8-18-26)30(29-23-13-14-24-31-29)35(33,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24,30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYIILFIEINZOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=CC=N3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2,4-dichlorophenoxy)methyl]-N-propylbenzamide](/img/structure/B4687062.png)
![5-(4-ethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4687063.png)


![1-[(4-tert-butylphenoxy)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4687081.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-(3-pyridinyloxy)ethyl]propanamide](/img/structure/B4687084.png)

![3-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4687101.png)
![methyl (5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4687102.png)

![4-[(4-fluorobenzyl)amino]-3-methylbenzoic acid](/img/structure/B4687126.png)
